molecular formula C12H8N4O B2886138 2-(Pyrimidin-5-yl)quinazolin-4-ol CAS No. 1537180-43-0

2-(Pyrimidin-5-yl)quinazolin-4-ol

Cat. No.: B2886138
CAS No.: 1537180-43-0
M. Wt: 224.223
InChI Key: ABUYSNKZVFEHIK-UHFFFAOYSA-N
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Description

“2-(Pyrimidin-5-yl)quinazolin-4-ol” is a chemical compound with the molecular formula C12H8N4O . It has an average mass of 224.218 Da and a monoisotopic mass of 224.069809 Da .


Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, which includes “this compound”, has been achieved through various methods. One approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzene ring fused with a pyrimidinone ring . More detailed structural analysis may require specific experimental data or computational modeling, which is not available in the current resources.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis of Quinazolin-4(3H)-ones : A study detailed an efficient method for the synthesis of quinazolin-4(3H)-ones, demonstrating the compound's utility in constructing complex quinazoline frameworks, which are prevalent in numerous biologically active molecules (Li et al., 2013).
  • Formation of Highly Nitrogenous Heterocycles : Research on condensation reactions of guanidines with bis-electrophiles showed the potential of 2-(Pyrimidin-5-yl)quinazolin-4-ol derivatives in generating novel bi-pyrimidine, pyrimido-aminotriazine, and pyrimido-sulfonamide scaffolds, highlighting its application in diversifying heterocyclic compound libraries (Arnold et al., 2013).

Biological Applications and Potential Therapeutics

  • Anticancer Activity : A study on the synthesis and evaluation of 2-pyridylquinazoline derivatives showcased their potential as antiproliferative and antimicrobial agents, suggesting the utility of this compound derivatives in developing novel anticancer compounds (Eweas et al., 2021).
  • Matrix Metalloproteinase-13 Inhibitors for Osteoarthritis : Quinazolinone and pyrido[3,4-d]pyrimidin-4-one derivatives were discovered as orally active and specific matrix metalloproteinase-13 inhibitors, presenting a therapeutic avenue for osteoarthritis treatment, illustrating how modifications of the this compound scaffold can lead to clinically relevant outcomes (Li et al., 2008).

Advanced Material Science Applications

  • In Silico Molecular Docking for Antimalarial Activity : A study on novel hybrid quinazolin-2,4-dione molecules bearing nitrogen heterocyclic moieties conducted in silico molecular docking to analyze their interaction with Plasmodium falciparum Dihydroorotate dehydrogenase, highlighting the potential of this compound derivatives in antimalarial drug discovery (Abdelmonsef et al., 2020).

Future Directions

The future directions for “2-(Pyrimidin-5-yl)quinazolin-4-ol” could involve further exploration of its synthesis methods, its potential biological activities, and its physical and chemical properties. The development of more efficient and environmentally friendly synthesis methods could be a potential area of research .

Properties

IUPAC Name

2-pyrimidin-5-yl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c17-12-9-3-1-2-4-10(9)15-11(16-12)8-5-13-7-14-6-8/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUYSNKZVFEHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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